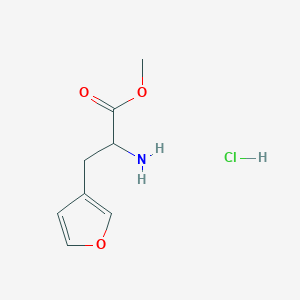

Methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride can be synthesized through various methods, including the reduction of corresponding oxime derivatives or through the cyclization of appropriate precursors. A related compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, was synthesized by reacting specific carboximidamide with acetamide at high temperatures, demonstrating the versatility in synthesizing furan-containing compounds (Yu et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of furan derivatives reveals their potential for forming stable and complex molecular architectures. For instance, the crystalline structure of similar compounds has been confirmed by X-ray diffraction, showing the potential for detailed structural analysis of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride and its derivatives (Yu et al., 2017).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, demonstrating diverse chemical properties. For example, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines results in the formation of 2-amino derivatives, highlighting the reactivity of furan compounds under specific conditions (YasunamiMasafumi et al., 1981).

Physical Properties Analysis

The physical properties of furan derivatives, such as thermal stability and sensitivity to impact and friction, are crucial for their practical applications. Studies have shown that compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan possess moderate thermal stabilities and are insensitive towards impact and friction, indicating the potential physical robustness of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (Yu et al., 2017).

Chemical Properties Analysis

The chemical properties of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride, such as its reactivity with various reagents, ability to undergo substitution reactions, and its role as a precursor in synthesizing complex molecules, are of significant interest. The compound's involvement in multi-component reactions, its potential for cyclization, and its role in the synthesis of bioactive molecules underscore its chemical versatility and utility in organic synthesis (Sayahi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has explored the synthesis and reactions of furan derivatives, showcasing the versatility of furan compounds in creating novel materials and chemicals. For instance, studies on the synthesis and reactions of naphtho and pyridine derivatives highlight the potential of furan compounds in developing new chemical entities with varied applications (Badr et al., 2007). Similarly, the synthesis of 3-amino furazan derivatives for insensitive energetic materials indicates the role of furan derivatives in materials science, particularly in designing safer energetic materials (Yu et al., 2017).

Applications in Biomass Conversion

Furan derivatives obtained from renewable biomass resources have been investigated for their potential as substitutes for petroleum-based products. Research focusing on the efficient production of hydroxymethylfurfural (HMF) from fructose demonstrates the applicability of furan derivatives in renewable energy and sustainable chemical production (Román‐Leshkov et al., 2006).

Corrosion Inhibition

Amino acid compounds have been synthesized and studied as inhibitors for steel corrosion, showcasing the potential of furan derivatives in enhancing material durability and longevity. The study on amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution exemplifies this application, indicating the broad applicability of furan derivatives beyond their traditional chemical roles (Yadav et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as first aid measures .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIJHPWDAZAZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=COC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)